N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is an organic compound that belongs to a class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves the following steps:
Formation of Pyridine Derivative: : This step includes the synthesis of a pyridine derivative through the reaction of 4-methoxy-6-methylpyridin-2(1H)-one with appropriate reagents.
Ethylation: : The pyridine derivative is then ethylated using suitable reagents under controlled conditions to form the ethylated intermediate.
Benzo[d]thiazole Formation: : The ethylated intermediate is then reacted with thiazole derivatives under specific conditions to form the benzo[d]thiazole ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods generally utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification steps to isolate the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically yielding oxidized derivatives of the benzo[d]thiazole ring.
Reduction: : Reduction reactions may result in the formation of reduced forms of the carboxamide or pyridine rings.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: : Various reagents such as halides, nitriles, or acids can be used under conditions like heating or catalysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. They often include various substituted or modified derivatives of the original compound, with changes in functional groups or ring structures.
Scientific Research Applications
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has demonstrated potential in several areas:
Chemistry: : It serves as a precursor for synthesizing other heterocyclic compounds and complex organic molecules.
Biology: : Research has explored its potential as a bioactive molecule, with studies on its effects on cellular processes and enzyme activities.
Industry: : It may be used in the development of materials with specific properties, such as dyes or polymers.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. These interactions are mediated through specific binding sites and involve molecular forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Comparison with Similar Compounds
When compared to other similar compounds, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d]thiazole-6-carboxamide stands out due to its unique structural features and functional groups
Similar Compounds
N-(2-(4-methoxy-2-oxo-2H-pyridin-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
N-(2-(6-methyl-2-oxo-2H-pyridin-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
N-(2-(4-methoxy-6-methyl-2-oxo-2H-pyridin-1-yl)ethyl)thiazole-6-carboxamide
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11-7-13(23-2)9-16(21)20(11)6-5-18-17(22)12-3-4-14-15(8-12)24-10-19-14/h3-4,7-10H,5-6H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJULPTIZKBDYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=C(C=C2)N=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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